REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[N:10][C:9]2[NH:8][C:7](=[O:12])[CH2:6][O:5][C:4]=2[CH:3]=1.[Li]N([Si](C)(C)C)[Si](C)(C)[CH3:16].COS(OC)(=O)=O>C1COCC1>[CH3:16][N:8]1[C:7](=[O:12])[CH2:6][O:5][C:4]2[CH:3]=[C:2]([Br:1])[CH:11]=[N:10][C:9]1=2
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2OCC(NC2N=C1)=O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.03 g
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is then quenched with 20 ml of sat. ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×80 ml ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate is then washed with 3×30 ml sat. ammonium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain off white product which
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CN1C2=C(OCC1=O)C=C(C=N2)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |